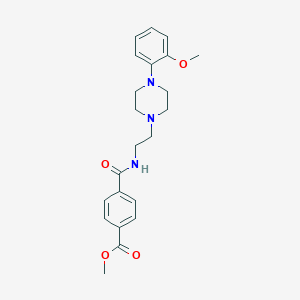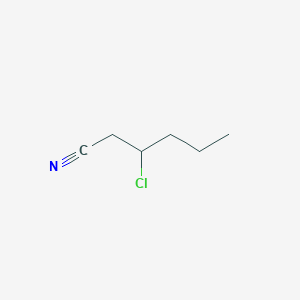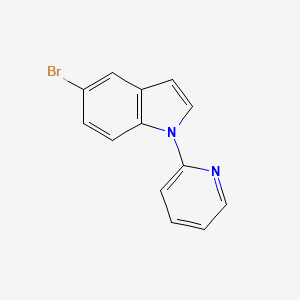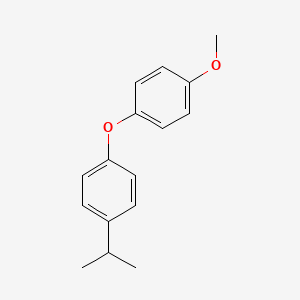![molecular formula C17H18N2O3 B14139088 N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea CAS No. 88971-87-3](/img/structure/B14139088.png)
N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group substituted with dimethyl and phenylethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea typically involves the reaction of N,N-dimethylurea with 4-(2-oxo-2-phenylethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise measurement of reactants, controlled addition of catalysts, and continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
科学研究应用
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N-Dimethylurea: A simpler analog with only dimethyl substitution.
N,N’-Dimethyl-N-phenylurea: Similar structure but lacks the phenylethoxy group.
N,N-Dimethyl-N’-[4-(2-hydroxy-2-phenylethoxy)phenyl]urea: Similar but with a hydroxy group instead of an oxo group.
Uniqueness
N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea is unique due to the presence of both dimethyl and phenylethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88971-87-3 |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-(4-phenacyloxyphenyl)urea |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)17(21)18-14-8-10-15(11-9-14)22-12-16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21) |
InChI 键 |
HAXORDZUOCIYBX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)


![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)

